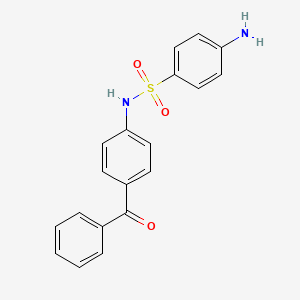
1,1,1-trifluoropent-4-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoropent-4-yn-2-ol is an organic compound with the molecular formula C5H5F3O. This compound is characterized by the presence of a trifluoromethyl group and an alkyne group, making it a valuable building block in organic synthesis. Its unique structure imparts distinct chemical properties that are exploited in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoropent-4-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroprop-2-yne with formaldehyde in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoropent-4-yn-2-ol undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoropent-4-yn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1,1,1-trifluoropent-4-yn-2-ol exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The alkyne group can also participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
1,1,1-Trifluoropent-4-yn-2-ol can be compared with other trifluoromethylated compounds, such as:
1,1,1-Trifluoroprop-2-yne: Similar in structure but lacks the hydroxyl group, making it less versatile in certain reactions.
1,1,1-Trifluorobut-2-yn-1-ol: Another similar compound with a different carbon chain length, affecting its reactivity and applications.
1,1,1-Trifluoropent-4-en-2-ol: Contains a double bond instead of a triple bond, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and an alkyne group, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C5H5F3O |
|---|---|
Molecular Weight |
138.09 g/mol |
IUPAC Name |
1,1,1-trifluoropent-4-yn-2-ol |
InChI |
InChI=1S/C5H5F3O/c1-2-3-4(9)5(6,7)8/h1,4,9H,3H2 |
InChI Key |
AXKNZQYVSJHTGO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C(F)(F)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
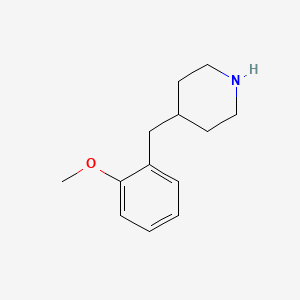
![Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1365693.png)
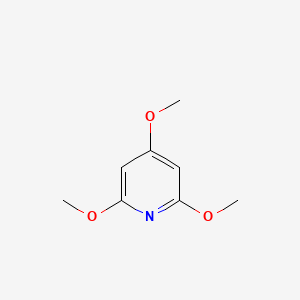
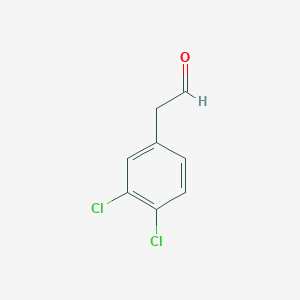
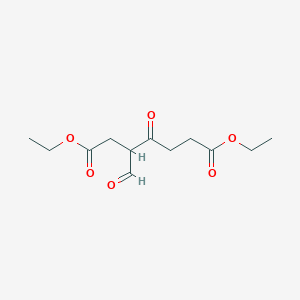
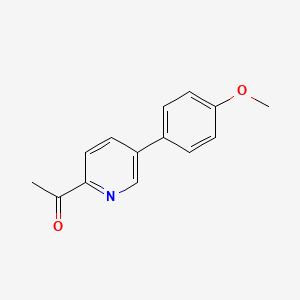
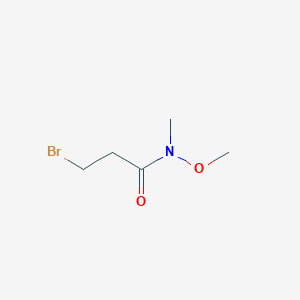
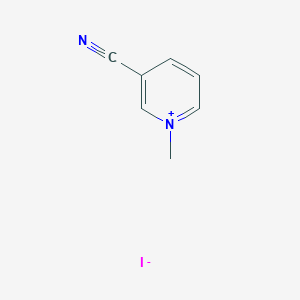

![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)
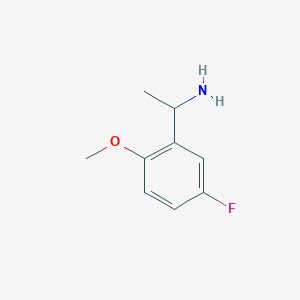
![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)
![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)
